molecular formula C12H10F2N2O2 B607084 Dfhbi CAS No. 1241390-29-3

Dfhbi

Cat. No. B607084
M. Wt: 252.22
InChI Key: ZDDIJYXDUBFLID-YHYXMXQVSA-N
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Description

DFHBI, or 3,5-DiFluoro-4-HydroxyBenzylidene Imadazolinone, is a small molecule that resembles the chromophore of green fluorescent protein (GFP) . It is non-fluorescent in solution but emits green fluorescence when bound to the core G-quadruplex of the RNA aptamer Spinach .


Synthesis Analysis

The synthesis of DFHBI derivatives has been studied, with a focus on incorporating linkers such as PEG or benzyl . The mean fluorescence intensity of these derivatives has been measured using flow cytometry .


Molecular Structure Analysis

DFHBI is a mimic of the green fluorescent protein (GFP) fluorophore . It exhibits peak excitation maxima of 447 nm and peak fluorescence emission of 501 nm when bound to Spinach2 .


Chemical Reactions Analysis

DFHBI becomes fluorescent upon binding to an RNA aptamer, termed Spinach . A significant divergence between absorption and fluorescence excitation spectra of the DFHBI/RNA complex was observed on conditions of saturation at large excess of RNA over DFHBI .


Physical And Chemical Properties Analysis

DFHBI has a molecular weight of 252.22 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . It also has a rotatable bond count of 1 .

Scientific Research Applications

  • Metabolic Pathways and Kinetics : DFHBI, used for sensing biological molecules in living systems, is stable in phase I metabolic systems but is converted to its O-glucuronide by mammalian UDP-glucuronosyltransferases (UGTs). This process reduces DFHBI's fluorescence response, making metabolic stability a key area for future imaging applications (He et al., 2020).

  • Photophysics in RNA Imaging : The Spinach-DFHBI RNA aptamer-fluorogen complex has potential for RNA imaging, but its low fluorescence intensity limits its use. Understanding the photophysics, such as photoconversion and fluorogen dissociation, can improve live-cell RNA imaging applications (Han et al., 2013).

  • Engineering RNA Sensors : The thermodynamic binding and stability landscapes of DFHBI with the Spinach RNA aptamer have been systematically reconstructed. This information is crucial for engineering more effective in vitro and in vivo sensors (Ketterer et al., 2015).

  • Photophysical Characterization : Understanding the fluorescence and absorption spectra of DFHBI complexes, especially with RNA aptamers like Baby Spinach, is important for the development of fluorogenic RNA systems for cell imaging (Dao et al., 2021).

  • Fluorescence Properties in Complex Structures : Studies on the crystal structure and fluorescence properties of the iSpinach aptamer in complex with DFHBI contribute to understanding the function of mutations that improve the folding efficiency and thermal stability of fluorogenic RNA aptamers (Fernández-Millán et al., 2017).

  • Fluorescent Biosensors for Cancer Cells : The development of genetically encoded fluorescent biosensors, such as RNA mimics of GFP with DFHBI, enables the detection of specific enzymes in cancer cells, providing valuable tools for studying cell biomarkers (Xu et al., 2019).

  • De Novo Protein Design : DFHBI has been used in the de novo design of β-barrel structures that bind and activate its fluorescence. This approach shows promise for the design of novel ligand-binding proteins and sensors (Dou et al., 2018).

Future Directions

The discovery of DFHBI has led to the development of a variety of fluorogenic RNA systems that enable genetic encoding of living cells . Future research may focus on improving the photophysical characterisation of small RNA aptamers and engineering a large variety of fluorogenic RNA aptamers .

properties

IUPAC Name

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDIJYXDUBFLID-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dfhbi

Citations

For This Compound
1,260
Citations
KY Han, BJ Leslie, J Fei, J Zhang… - Journal of the American …, 2013 - ACS Publications
… of DFHBI, whereas in the latter case, the fluorescence recovery measured the replenishment rate of the fluorescent Spinach–DFHBI … –DFHBI complex at high concentrations of DFHBI, …
Number of citations: 132 pubs.acs.org
P Fernandez-Millan, A Autour, E Ennifar, E Westhof… - Rna, 2017 - rnajournal.cshlp.org
… molecule (iSpinach), a DFHBI-binding aptamer forming a … selected mutations occurred in the DFHBI-binding pocket, … of iSpinach in complex with the DFHBI to gain insight into the role of …
Number of citations: 70 rnajournal.cshlp.org
K Santra, I Geraskin, M Nilsen-Hamilton… - The Journal of …, 2019 - ACS Publications
… 4-one (DFHBI) and … DFHBI and its derivatives, notably that of (Z)-5-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-3-((perfluorophenyl)methyl)-3,5-dihydro-4H-imidazol-4-one (PFP-DFHBI…
Number of citations: 9 pubs.acs.org
NT Dao, R Haselsberger, MT Khuc, AT Phan… - Scientific Reports, 2021 - nature.com
… Fluorescence and fluorescence excitation spectra of DFHBI complexes of Spinach … the DFHBI/RNA complex was observed on conditions of saturation at large excess of RNA over DFHBI…
Number of citations: 10 www.nature.com
JS Paige, KY Wu, SR Jaffrey - Science, 2011 - science.org
… To determine whether 24-2 selectively recognizes the phenolate form of DFHBI, we measured … After a brief incubation with DFHBI, we found that fluorescence was readily detectable in …
Number of citations: 286 www.science.org
KY Han, BJ Leslie, J Fei, J Zhang, T Ha - Biophysical Journal, 2014 - cell.com
486a Tuesday, February 18, 2014 intensity of the Spinach-DFHBI RNA aptamer fluorogen complex hampers its utility in quantitative live-cell and high-resolution imaging applications. …
Number of citations: 2 www.cell.com
Q Yu, J Shi, APKKK Mudiyanselage, R Wu… - Chemical …, 2019 - pubs.rsc.org
… recovers Broccoli to activate the fluorescence of DFHBI-1T. … H 1 helix is required to stabilize the DFHBI-1T-binding pocket. In … of Broccoli, which leads to DFHBI-1T fluorescence for the …
Number of citations: 28 pubs.rsc.org
W Song, RL Strack, N Svensen… - Journal of the American …, 2014 - ACS Publications
… of either DFHBI or DFHBI-1T. Cells were initially cultured in the presence of 20 μM DFHBI (top … The media was then exchanged with media containing 20 μM DFHBI-1T for 10 min, and …
Number of citations: 260 pubs.acs.org
AJ Speakman, KE Dunn - bioRxiv, 2021 - biorxiv.org
… RNA structures required to bind DFHBI. However, as DFHBI-binding aptamers are functional … a prokaryotic polymerase and DFHBI-1T, a brighter derivative of DFHBI. This suggests that …
Number of citations: 4 www.biorxiv.org
QQ He, Y Chen, QH Zhou, F Zhang, YN Wang… - Dyes and …, 2020 - Elsevier
… of DFHBI in mammals, while UGT1A1 played a crucial role in … of DFHBI and the interspecies difference in DFHBI metabolism, … applications of DFHBI-related biosensors in living systems. …
Number of citations: 7 www.sciencedirect.com

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